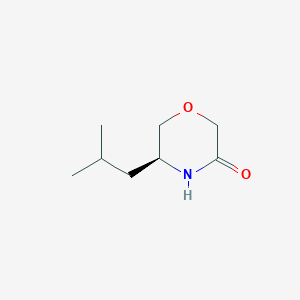

(5S)-5-(2-methylpropyl)morpholin-3-one

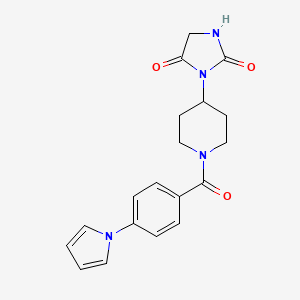

Übersicht

Beschreibung

“(5S)-5-(2-methylpropyl)morpholin-3-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of sodium hydride with the compound in tetrahydrofuran for 14 hours at ambient temperature . Another method involves the reaction with hydrogen chloride for 4 hours under heating conditions . The yield of the reaction varies depending on the conditions and methods used .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H15NO2 . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used. For instance, the compound can react with sodium hydride in N,N-dimethyl-formamide at 25°C . The yield of the reaction can vary depending on the specific conditions .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C . It has a melting point of 70-71°C . The compound’s boiling point and other physical and chemical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a derivative of morpholine, is a high affinity, orally active h-NK(1) receptor antagonist. It has demonstrated effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).

Synthesis of Chiral Reagents

trans-3,5-Bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines, derivatives of morpholine, are recognized as promising candidates for the C(2)-symmetric class of chiral reagents. They are prepared with excellent optical purity, highlighting their potential in chiral synthesis (Dave & Sasaki, 2004).

Novel Derivatives Synthesis

A new procedure for the efficient synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives has been developed. This involves using glycolaldehyde dimer as a bifunctional component with various alpha-amino acids and isocyanides (Kim et al., 2001).

Xanthine Oxidase Inhibition

Cyclodidepsipeptides, including derivatives of morpholine, have been evaluated for their inhibitory activity against xanthine oxidase (XO). They have shown promising results as XO inhibitors, suggesting potential applications in treating gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).

Polymerization and Molecular Structure Studies

Morpholine derivatives have been studied for their potential in ring-opening polymerization reactions with metal catalysts. This research offers insights into the chemical properties and applications of these compounds in polymer science (Chisholm et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5S)-5-(2-methylpropyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNYTYFDBHKCT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)

![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2636936.png)

![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)